molecular formula C9H12N2O B1438905 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1155595-91-7

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1438905
CAS No.: 1155595-91-7
M. Wt: 164.2 g/mol
InChI Key: ADAFMKMRZDCHLP-UHFFFAOYSA-N
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Scientific Research Applications

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is utilized in various scientific research fields:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with allyl bromide in the presence of a base to form 1-allyl-3,5-dimethyl-1H-pyrazole. This intermediate is then oxidized using an appropriate oxidizing agent to yield the desired aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl group may also participate in various biochemical pathways .

Comparison with Similar Compounds

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 1-allyl-3,5-dimethyl-1H-pyrazole. These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

3,5-dimethyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFMKMRZDCHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656253
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155595-91-7
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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